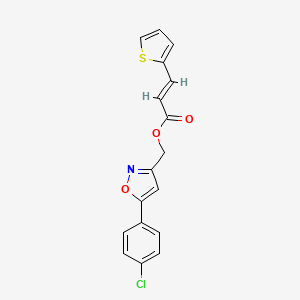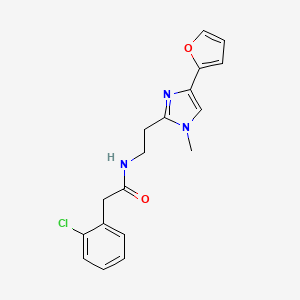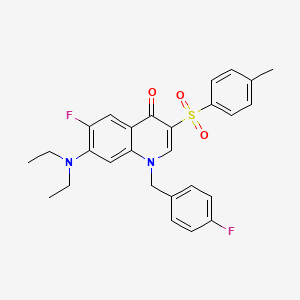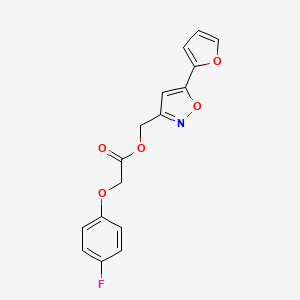![molecular formula C16H13F3N4O3 B2559787 1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 941914-87-0](/img/structure/B2559787.png)
1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H13F3N4O3 and its molecular weight is 366.3. The purity is usually 95%.
BenchChem offers high-quality 1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Anticancer Properties
The synthesis of this compound was initially motivated by the search for new anti-cancer agents. Researchers have explored its potential in chemotherapy for late androgen-independent stages of prostate cancer. The compound’s unique fluoroheterocyclic structure, with three linked rings (A-B-C), positions the pyrrole ring (B) as a central unit. Pyrrole derivatives have been associated with various biological activities, including anesthetic and hypotensive properties, antiphlogistic effects, and anticholesteremic properties .
Biological Activity and Drug Development
The compound’s structure suggests that it could serve as a scaffold for designing novel drugs. By modifying its functional groups, researchers may create derivatives with enhanced biological activity. For instance, 4-(2,5-dimethylpyrrolyl)benzoic acid derivatives have shown inhibitory effects on Anthrax Lethal Factor (LF) and Serotonin N-Acetyltransferase .
Synthetic Methodology: Chain Heterocyclization
The synthesis of this compound involves a fascinating approach called chain heterocyclization. Instead of directly connecting rings, this strategy adds heterocyclic moieties one by one using appropriate alicyclic components. The Paal-Knorr method facilitates the addition of the pyrrole ring, while chloroacylation and heterocyclization steps introduce the thiazole ring. This methodology is valuable for constructing complex heterocyclic systems .
Computational Chemistry and Molecular Modeling
Researchers can employ computational tools to study the compound’s interactions with biological targets. By optimizing its structure and predicting binding affinities, they can identify potential drug candidates. Techniques like molecular docking and molecular dynamics simulations can guide further experimental investigations .
Materials Science: Fluorinated Heterocycles
Fluorinated compounds often exhibit unique properties due to the electronegativity of fluorine. Researchers may explore the use of this compound in materials science, such as designing functional materials, catalysts, or sensors. Its trifluoromethoxy group could contribute to specific interactions and reactivity .
Pharmacokinetics and Metabolism Studies
Understanding how the compound is metabolized and distributed in the body is crucial for drug development. Researchers can investigate its pharmacokinetics, bioavailability, and potential toxicity. Analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy can provide insights into its behavior in biological systems .
属性
IUPAC Name |
1,3-dimethyl-5-[4-(trifluoromethoxy)anilino]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N4O3/c1-22-13-12(14(24)23(2)15(22)25)11(7-8-20-13)21-9-3-5-10(6-4-9)26-16(17,18)19/h3-8H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTILTYQXUJYPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-((4-(trifluoromethoxy)phenyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2559709.png)

![4-(4-(((6-cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2559712.png)


![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2559720.png)
![2-((2-(sec-butyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide](/img/structure/B2559723.png)
![N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2559724.png)

![[(1R,2S,3S,6S,7R,8S,9S,13S)-3,6-Dihydroxy-2,6,7-trimethyl-10-methylidene-8-(2-methylpropanoyloxy)-11-oxo-12-oxatricyclo[7.3.1.02,7]tridecan-13-yl] (E)-2-methylbut-2-enoate](/img/structure/B2559727.png)